
Src Optimal Peptide Substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Src Optimal Peptide Substrate is a highly specific substrate for the Src family of tyrosine kinases. It is used primarily to measure the activity of Src kinases, which play a crucial role in various cellular processes, including growth, differentiation, and survival . The compound is characterized by its sequence, Ala-Glu-Glu-Glu-Ile-Tyr-Gly-Glu-Phe-Glu-Ala-Lys-Lys-Lys-Lys, and is available as a lyophilized powder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Src Optimal Peptide Substrate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Des Réactions Chimiques
Types of Reactions: Src Optimal Peptide Substrate primarily undergoes phosphorylation reactions catalyzed by Src kinases. This phosphorylation occurs at the tyrosine residue within the peptide sequence .
Common Reagents and Conditions: The phosphorylation reaction typically requires ATP as a phosphate donor and the presence of active Src kinase. The reaction is carried out in a buffered solution, often at physiological pH and temperature .
Major Products Formed: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be detected and quantified using various biochemical assays .
Applications De Recherche Scientifique
Src Optimal Peptide Substrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Src Optimal Peptide Substrate involves its recognition and binding by Src kinases. The kinase catalyzes the transfer of a phosphate group from ATP to the tyrosine residue of the peptide substrate. This phosphorylation event is crucial for the activation and regulation of Src kinase signaling pathways .
Comparaison Avec Des Composés Similaires
Src Optimal Peptide Substrate is unique in its high specificity for Src kinases. Similar compounds include:
LYNtide: An optimal peptide substrate for Lyn tyrosine kinase, another member of the Src family.
CIYKYY: A peptide substrate used as an inhibitor of c-Src kinase.
PKC pseudo-substrate-based inhibitors: These are used to inhibit protein kinase C, another kinase with similar regulatory mechanisms.
This compound stands out due to its high specificity and efficiency in measuring Src kinase activity, making it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C81H127N19O27 |
|---|---|
Poids moléculaire |
1799.0 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H127N19O27/c1-5-44(2)67(100-78(123)57(31-36-66(111)112)95-77(122)56(30-35-65(109)110)94-76(121)55(29-34-64(107)108)90-68(113)45(3)86)80(125)99-59(42-48-23-25-49(101)26-24-48)70(115)87-43-61(102)89-53(27-32-62(103)104)75(120)98-60(41-47-17-7-6-8-18-47)79(124)96-54(28-33-63(105)106)71(116)88-46(4)69(114)91-50(19-9-13-37-82)72(117)92-51(20-10-14-38-83)73(118)93-52(21-11-15-39-84)74(119)97-58(81(126)127)22-12-16-40-85/h6-8,17-18,23-26,44-46,50-60,67,101H,5,9-16,19-22,27-43,82-86H2,1-4H3,(H,87,115)(H,88,116)(H,89,102)(H,90,113)(H,91,114)(H,92,117)(H,93,118)(H,94,121)(H,95,122)(H,96,124)(H,97,119)(H,98,120)(H,99,125)(H,100,123)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,126,127)/t44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |
Clé InChI |
GOYOFKFQGBSBHI-IQHBYITESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)

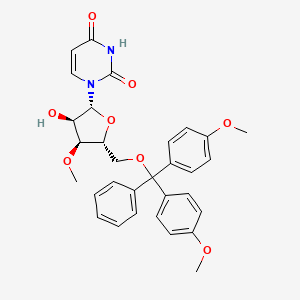
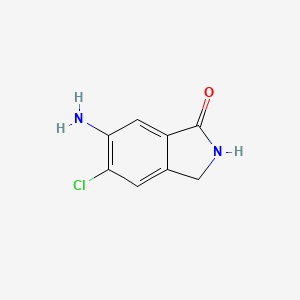
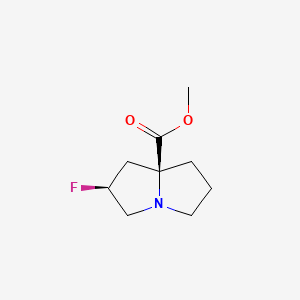
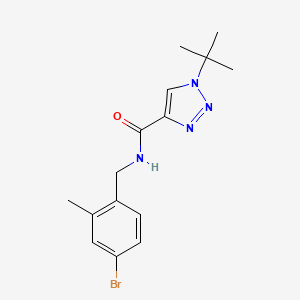
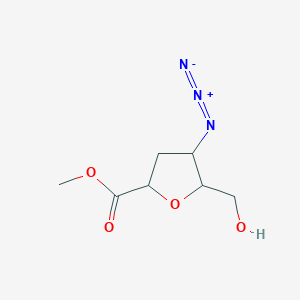


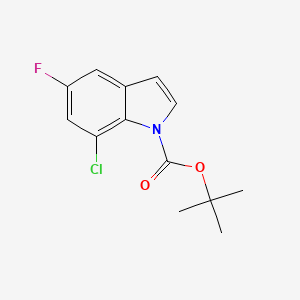
![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)

